molecular formula C9H10O2 B1329709 2-(3-Methoxyphenyl)oxirane CAS No. 32017-77-9

2-(3-Methoxyphenyl)oxirane

Cat. No. B1329709
CAS RN: 32017-77-9
M. Wt: 150.17 g/mol
InChI Key: IJUUWUSPXYGGKY-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)oxirane” is a type of oxirane, which is an epoxide compound characterized by a three-membered cyclic ether structure. The presence of the 3-methoxyphenyl group suggests aromaticity and potential for various chemical interactions due to the methoxy substituent.

Synthesis Analysis

The synthesis of oxirane derivatives can be achieved through various methods. For instance, oxiranes can be synthesized from 1,2- or 1,3-halohydrins using organoantimony(V) alkoxide, which allows for the formation of oxiranes bearing an ester moiety without undergoing solvolysis . Additionally, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a related compound, involves the treatment of methyl (E)-4-methoxycinnamate with chiral dioxirane, indicating that similar oxirane compounds can be synthesized using chiral reagents .

Molecular Structure Analysis

The molecular structure of oxirane compounds can be complex and is often studied using spectroscopic methods. For example, the synthesis and study of a related compound showed that the molecular structure and spectroscopic properties can be calculated using density functional theory (DFT) with satisfactory correlation to experimental values . This suggests that the molecular structure of “2-(3-Methoxyphenyl)oxirane” could also be analyzed using similar theoretical methods to predict its properties.

Chemical Reactions Analysis

Oxiranes are known to undergo various chemical reactions, particularly ring-opening reactions. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral primary and secondary amines through a regioselective ring-opening, which can be used for chiral resolution of amines . The photochemistry of oxiranes can also involve C–C cleavage, as seen in the case of 2,3-bis(p-methoxyphenyl)oxirane, which rearranges to carbonyl compounds upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane compounds are influenced by their molecular structure. For instance, the ring-opening polymerization of a 2,3-disubstituted oxirane can lead to a polymer with a stiff, stretched conformation due to π-stacked structures between side-chain carbonyl and aromatic groups . The presence of methoxy and phenyl groups in “2-(3-Methoxyphenyl)oxirane” would likely contribute to its physical properties, such as solubility and boiling point, as well as its reactivity in various chemical reactions.

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • Merlani et al. (2015) described the synthesis and polymerization of 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, resulting in polymers with stiff, stretched conformations and potential for intramolecular charge transfer interactions (Merlani et al., 2015).
    • Cho and Noh (2013) reported on the synthesis of poly(epichlorohydrin-co-2-(methoxymethyl)oxirane) with applications in materials science, particularly regarding its thermal properties (Cho & Noh, 2013).
  • Kinetic Studies and Reaction Mechanisms :

    • Mohan et al. (2006) measured the reaction rates of 2-(4-methoxyphenyl)oxirane in water, providing insights into kinetic deuterium isotope effects and reaction mechanisms (Mohan, Ukachukwu, & Whalen, 2006).
  • Pharmaceutical Synthesis and Biological Activity :

    • Merlani et al. (2022) conducted enzymatic synthesis leading to oligomer analogues of medicinal biopolymers, showing antimicrobial activity against pathogenic strains (Merlani et al., 2022).
    • Dotsenko et al. (2016) explored the synthesis of oxirane-2,2-dicarboxamides, including 3-(4-methoxyphenyl)oxirane-2,2-dicarboxamide, which showed potential as a plant growth regulator (Dotsenko et al., 2016).
  • Analytical and Computational Chemistry :

  • Material Science and Electrochemistry :

    • Zhang et al. (2014) investigated poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, showing enhanced electrochromic properties, which are relevant in material science applications (Zhang et al., 2014).

Safety And Hazards

2-(3-Methoxyphenyl)oxirane is a chemical that should be handled with appropriate safety procedures and personal protective measures . It may irritate the eyes, skin, and respiratory system . It is recommended to avoid inhaling vapors or contact with skin .

Future Directions

2-(3-Methoxyphenyl)oxirane is usually used as an intermediate in organic synthesis and can be used to synthesize other compounds or drugs . It can also be used as a raw material for dyes, spices, and fungicides . Future research may explore more applications of this compound in various fields.

properties

IUPAC Name

2-(3-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-4-2-3-7(5-8)9-6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUUWUSPXYGGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311048
Record name 2-(3-Methoxyphenyl)oxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)oxirane

CAS RN

32017-77-9
Record name 2-(3-Methoxyphenyl)oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxystyrene oxide
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Record name Oxirane, (3-methoxyphenyl)-
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Record name 2-(3-Methoxyphenyl)oxirane
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Record name 3-METHOXYSTYRENE OXIDE
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Synthesis routes and methods I

Procedure details

To a solution of 3-vinylanisole (5.0 g, 37.0 mmol) and acetic acid (2.1 mL, 37.0 mmol) in dioxane (33 ml) and H2O (78 ml) at 0° C. was added N-bromosuccinimide (7.30 g, 41.0 mmol) in three portions. The reaction was allowed to warm to R.T. and then 2M NaOH (50 ml) was added. The reaction was left to stir at RT overnight. The reaction mixture was then partitioned between water and EtOAc, and the aqueous phase was extracted with EtOAc. The combined organic phases washed with brine, dried (Na2SO4), filtered and evaporated in vacuo to give 5.60 g (100%) of the title compound as a slightly tinted oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
78 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 3-methoxybenzaldehyde (13.4 g, 0.098 mol), a solution of sodium hydroxide (200 g) in water (200 ml), dodecyl-dimethylsulfonium methyl sulfate (51 g, 0.15 mol) and toluene (150 ml) is stirred for 17 hours. Ice is then added and the organic phase is separated, washed with water (3×50 ml), dried over sodium sulfate, filtered and concentrated under reduced pressure. The above product is recovered from the thus obtained residue by distillation at 135°-140° C. and 30 mmHg.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Ookawa, H Hiratsuka, K Soai - Bulletin of the Chemical Society of …, 1987 - journal.csj.jp
Mono- and gem-disubstituted epoxides were reduced to more substituted alcohols in good to high yields (73–100%) and in high regioselectivities (89–100:11–0) by sodium …
Number of citations: 31 www.journal.csj.jp
O OH - Ratio - jlc.jst.go.jp
Mono-and gem-disubstituted epoxides were reduced to more substituted alcohols in good to high yields (73_100%) and in high regioselectivities (89—100: 11—0) by sodium …
Number of citations: 0 jlc.jst.go.jp
B Gopishetty, S Hazeldine, S Santra… - Journal of medicinal …, 2011 - ACS Publications
To investigate structural alterations of the lead triple uptake inhibitor molecule, disubstituted 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol, we have carried …
Number of citations: 20 pubs.acs.org
M Radi, E Crespan, F Falchi, V Bernardo… - …, 2010 - Wiley Online Library
Overcoming resistance: In an effort to optimize our previously identified dual Src/Abl hits, a new series of 1, 3, 4-thiadiazoles and 1, 3-thiazoles were designed and synthesized, paying …
LB Skaret - 2013 - ntnuopen.ntnu.no
Two different synthesis routes towards target molecule 1 have been investigated. Synthesis route A (see Figure II) is based on previous work by Ragnhild G. Ohm and Cecilie Surdal. …
Number of citations: 0 ntnuopen.ntnu.no

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